molecular formula C12H11N3O B10951648 2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone

2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone

Cat. No.: B10951648
M. Wt: 213.23 g/mol
InChI Key: FWLCINSTZWDYRW-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone is a compound that belongs to the class of heterocyclic organic compounds. It contains both an indole and a pyrazole ring, which are known for their significant biological activities. The indole ring is a common structure in many natural products and pharmaceuticals, while the pyrazole ring is often found in compounds with anti-inflammatory, analgesic, and antipyretic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with pyrazole carbaldehydes under specific conditions. For example, a one-pot multicomponent Knoevenagel-like reaction of pyrazole carbaldehydes or indole-3-carbaldehyde with ethyl pyruvate and bromine under ultrasound irradiation conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The indole and pyrazole rings play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone is unique due to its combination of indole and pyrazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2,3-dihydroindol-1-yl(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C12H11N3O/c16-12(10-5-7-13-14-10)15-8-6-9-3-1-2-4-11(9)15/h1-5,7H,6,8H2,(H,13,14)

InChI Key

FWLCINSTZWDYRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=NN3

Origin of Product

United States

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